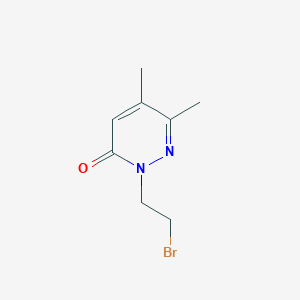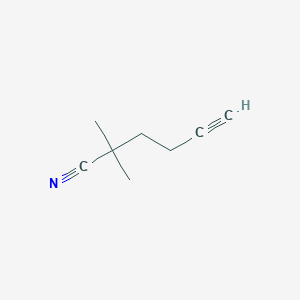
Methyl 3-bromo-4-cyano-2-fluorophenylacetate
Übersicht
Beschreibung
Methyl 3-bromo-4-cyano-2-fluorophenylacetate (MBCFPA) is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of phenylacetate and is composed of a methyl group, a bromine atom, a cyano group, and a fluorine atom. It has been used in a variety of biological, chemical, and physical experiments due to its unique properties. In
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromo-4-cyano-2-fluorophenylacetate has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme thymidylate synthase, which is involved in DNA replication and repair. Additionally, it has been used in the study of the mechanism of action of certain drugs, as well as in the synthesis of other compounds. It has also been used in the study of the structure and function of proteins, as well as in the study of the regulation of gene expression.
Wirkmechanismus
The mechanism of action of Methyl 3-bromo-4-cyano-2-fluorophenylacetate is not fully understood, but it is believed to act as an inhibitor of thymidylate synthase. This enzyme is involved in the synthesis of thymidine, which is a precursor of DNA and RNA. By blocking the activity of this enzyme, this compound prevents the synthesis of thymidine, which can lead to the inhibition of DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been found to cause an increase in the levels of thymidylate synthase, as well as an increase in the activity of certain enzymes involved in DNA replication and repair. Additionally, it has been found to inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-bromo-4-cyano-2-fluorophenylacetate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it has a wide range of potential applications in scientific research. However, there are some limitations to its use. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it can be toxic to certain organisms, so caution should be taken when using it in experiments.
Zukünftige Richtungen
There are a variety of potential future directions for the use of Methyl 3-bromo-4-cyano-2-fluorophenylacetate. It could be used in the development of new drugs or treatments for diseases such as cancer. Additionally, it could be used to study the mechanism of action of other compounds, as well as to study the structure and function of proteins. Additionally, it could be used in the synthesis of other compounds, such as polymers or catalysts. Finally, it could be used to study the regulation of gene expression, as well as to study the effects of environmental toxins on organisms.
Eigenschaften
IUPAC Name |
methyl 2-(3-bromo-4-cyano-2-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-15-8(14)4-6-2-3-7(5-13)9(11)10(6)12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBRADIMSPGEQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=C(C=C1)C#N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







amine hydrochloride](/img/structure/B1484584.png)
![Methyl 6-{bicyclo[2.2.1]hept-5-en-2-yl}pyrimidine-4-carboxylate](/img/structure/B1484585.png)



amine hydrochloride](/img/structure/B1484592.png)
amine hydrochloride](/img/structure/B1484593.png)


